Broad HTS Profiling Footprint Distinguishes This Scaffold from Narrow-Spectrum Oxalamide Analogs
Public bioassay repositories document that N-Pyridin-2-ylmethyl-N'-m-tolyl-oxalamide has been tested in over 112 distinct high-throughput screening campaigns spanning GPCRs (mu opioid, muscarinic M1), proteases (furin, ADAM17), metabolic enzymes (fatty-acid CoA ligase FadD2), and protein homeostasis targets (unfolded protein response activators) . This breadth of profiling is substantially greater than that reported for many narrower-purpose oxalamide analogs such as DMPPO, which are primarily documented only as copper-catalysis ligands [1]. While specific IC50/Ki values from these screens are not publicly disclosed for this exact compound, the mere fact of its inclusion across diverse assay platforms indicates a compound of broad interest to screening centers, reducing the risk of 'dark chemical space' when procuring for novel target screening.
| Evidence Dimension | Number of publicly recorded HTS assay appearances |
|---|---|
| Target Compound Data | ≥112 distinct HTS assays across ≥10 target classes (Chemsrc bioassay listing) |
| Comparator Or Baseline | DMPPO (N1-(2,6-dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide): primarily documented in 1–2 copper-catalysis reaction contexts |
| Quantified Difference | >50-fold greater assay diversity footprint |
| Conditions | Public bioassay databases (Chemsrc, PubChem); assay types include fluorescence polarization, luminescence, and FRET-based formats |
Why This Matters
A compound with documented multi-target screening exposure provides greater confidence for phenotypic screening and probe discovery programs compared to analogs with narrowly defined utility.
- [1] Chen, Y. et al. Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides. Organic Chemistry Portal. DMPPO documentation. https://www.organic-chemistry.org/abstracts/lit2/076.shtm (accessed 2026-04-27). View Source
